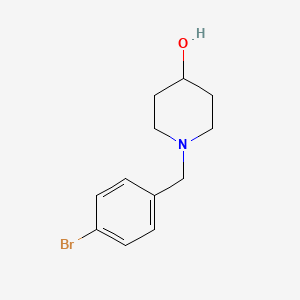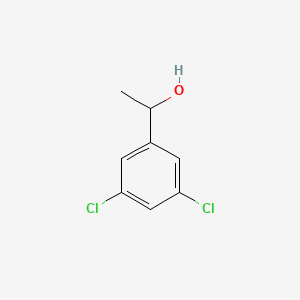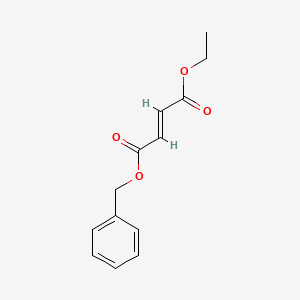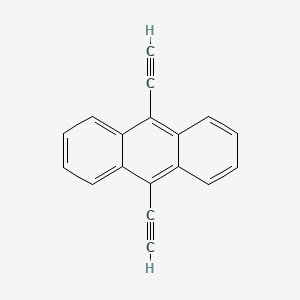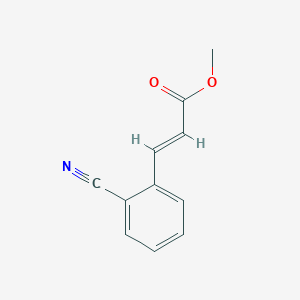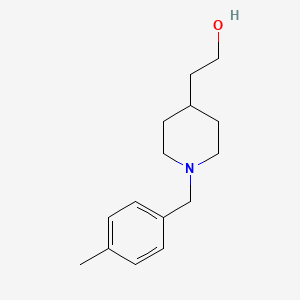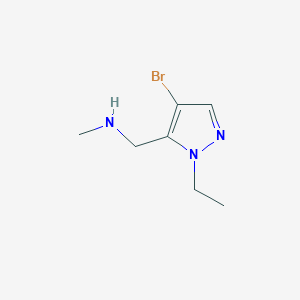![molecular formula C14H12S3 B3111729 3,7-Bis(methylthio)dibenzo[b,d]thiophene CAS No. 185540-18-5](/img/structure/B3111729.png)
3,7-Bis(methylthio)dibenzo[b,d]thiophene
Overview
Description
3,7-Bis(methylthio)dibenzo[b,d]thiophene is an organosulfur compound with the molecular formula C14H12S3 . It has a molecular weight of 276.44 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 3 sulfur atoms . The complexity of the molecule is 242, and it has 2 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 466.1±25.0 °C . The molecule has a topological polar surface area of 78.8 .Scientific Research Applications
Organic Electronics and Field-Effect Transistors
3,7-Bis(methylthio)dibenzo[b,d]thiophene derivatives have been explored for their utility in organic electronics, particularly in the development of high-performance field-effect transistors (FETs). The introduction of carbon–carbon unsaturated bonds to dibenzo[b,d]thiophene (DBT) based oligomers has been shown to enhance their planarity and charge transport capabilities, leading to significant improvements in device performance (Wang et al., 2010).
Light-Emitting Devices and OLEDs
In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound have been utilized to design efficient thermally activated delayed fluorescence (TADF) emitters. These compounds leverage regio- and conformational isomerization to tune the excited state properties, optimizing them for use in OLEDs and improving device efficiency (Etherington et al., 2017).
Photovoltaic Applications
The synthesis of novel copolymers and oligomers containing this compound units has been explored to improve the performance of organic photovoltaic cells. These materials are designed to offer low bandgap semiconducting polymers, which are crucial for the development of high-performance single and tandem organic photovoltaic cells (Kim et al., 2014).
Charge Transport and Molecular Electronics
Studies have also delved into the charge transport properties of this compound derivatives, examining their potential in molecular electronics. The orientation of bonds relative to the aromatic pi system in these compounds plays a crucial role in electron transport through conjugated molecules, indicating their applicability in designing single-molecule junctions and exploring the fundamentals of molecular conductance (Park et al., 2009).
Future Directions
Mechanism of Action
Target of Action
It has been used in the synthesis of hole blocking materials and as a component in organic light-emitting diodes
Mode of Action
It has been reported that there is an interaction between this compound and other materials at the interface through the sulfur atoms in the compound . This interaction is used to passivate defects, which corresponds to the higher fill factor and power conversion efficiency of the corresponding device .
Biochemical Pathways
It has been used in the synthesis of polymers that act as highly efficient hydrogen evolution photocatalysts .
Pharmacokinetics
The compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 466.1±25.0 °C
Result of Action
It has been reported that the compound can interact with other materials to passivate defects, leading to improved device performance .
Action Environment
The action of 3,7-Bis(methylthio)dibenzo[b,d]thiophene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . The compound’s stability and efficacy in different environmental conditions need further investigation.
Biochemical Analysis
Biochemical Properties
3,7-Bis(methylthio)dibenzo[b,d]thiophene plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can interact with glutathione S-transferase, affecting detoxification pathways in cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway. This modulation can lead to changes in gene expression, impacting cellular metabolism and proliferation . Furthermore, this compound has been found to influence mitochondrial function, potentially affecting cellular energy production and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can accumulate and influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including upregulation of detoxification enzymes and changes in metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At high doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components . These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via organic anion-transporting polypeptides (OATPs) and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and the extent of its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can influence protein folding and mitochondrial respiration . Post-translational modifications, such as phosphorylation, can also affect the targeting and function of this compound within cells.
Properties
IUPAC Name |
3,7-bis(methylsulfanyl)dibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S3/c1-15-9-3-5-11-12-6-4-10(16-2)8-14(12)17-13(11)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHTEXJJZAXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


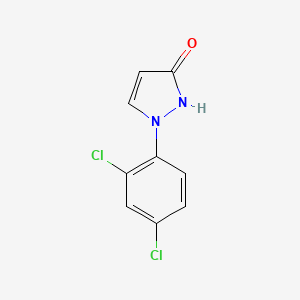
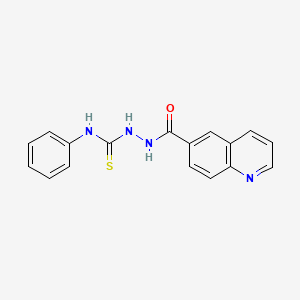
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
